molecular formula C18H23N3O5 B2803788 2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 1001768-51-9

2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B2803788
CAS No.: 1001768-51-9
M. Wt: 361.398
InChI Key: DRPGMDGJQSUZMW-UHFFFAOYSA-N
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Description

This compound is a pyrrole-2,4-dicarboxylate derivative featuring a unique substitution pattern. Its structure includes:

  • 4-O-ethyl and 2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] ester groups, introducing steric bulk and hydrogen-bonding capabilities.
  • A 1-cyanocyclopentyl substituent, which combines electron-withdrawing (cyano) and steric (cyclopentyl) effects.

Computational tools, such as density functional theory (DFT) , could model its electronic properties, while crystallographic methods (e.g., SHELX ) might resolve its 3D structure.

Properties

IUPAC Name

2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-4-25-16(23)14-11(2)15(20-12(14)3)17(24)26-9-13(22)21-18(10-19)7-5-6-8-18/h20H,4-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPGMDGJQSUZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC(=O)NC2(CCCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

The compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. Its structural formula can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 286.30 g/mol
  • IUPAC Name : this compound

Structural Features

The molecule features:

  • A pyrrole ring system.
  • Two carboxylate functional groups that may contribute to its acidic properties.
  • An amino group that could influence its interaction with biological targets.

Pharmacological Properties

Research has indicated that pyrrole derivatives exhibit a variety of pharmacological effects, including:

  • Anti-inflammatory Activity : Pyrrole compounds have shown significant inhibition of pro-inflammatory cytokines. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit the production of cytokines in activated macrophages, suggesting potential use in inflammatory conditions .
  • Antimicrobial Activity : Various pyrrole derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported that specific pyrrole compounds displayed considerable antibacterial and antifungal activity due to their structural characteristics .
  • Antitumor Activity : Some derivatives have been found to possess cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The mechanism often involves the induction of apoptosis in tumor cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Pyrrole derivatives may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases.
  • Cell Proliferation Inhibition : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
  • Cytokine Modulation : By modulating cytokine production, these compounds can alter immune responses.

Study on Anti-inflammatory Effects

A notable study focused on the synthesis and evaluation of various pyrrole derivatives for their anti-inflammatory properties. The results indicated that specific modifications to the pyrrole structure enhanced anti-inflammatory activity significantly. For example, compounds with additional methyl groups showed increased potency in inhibiting pro-inflammatory cytokine release from activated macrophages .

Antimicrobial Screening

In another study assessing antimicrobial efficacy, a series of pyrrole derivatives were synthesized and tested against a panel of bacterial strains. The findings revealed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Compound A1815
Compound B2017
Compound C2219

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrrole-2,4-dicarboxylate derivatives with variable substituents. Key analogs and their distinguishing features are summarized below:

Compound ID Substituents Key Structural Differences Hypothesized Properties
Target Compound 2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] Reference structure Enhanced electron-withdrawing effects (cyano group); moderate steric bulk (cyclopentyl).
473445-13-5 2-O-[2-(propylamino)-2-oxoethyl] Propylamino group instead of 1-cyanocyclopentyl Lower steric hindrance; reduced electron-withdrawing potential.
445005-78-7 2-O-[2-(cyclohexylamino)-2-oxoethyl] Cyclohexylamino substituent Increased steric bulk (cyclohexyl vs. cyclopentyl); no electron-withdrawing groups.
727978-29-2 2-O-[2-(3-chloroanilino)-2-oxoethyl] 3-Chloroanilino group (aromatic ring with Cl) Enhanced electrophilicity (Cl substituent); potential for π-π interactions (aromatic).
571923-12-1 2-Benzyl 4-ethyl Benzyl ester at position 2 Higher lipophilicity (benzyl group); altered solubility and binding profiles.

Research Findings and Analysis

Electronic Effects: The 1-cyanocyclopentyl group in the target compound introduces strong electron-withdrawing character via the cyano group, which may polarize the adjacent amide bond, increasing electrophilicity at the carbonyl. This contrasts with analogs like 473445-13-5 (propylamino), which lack such effects .

Steric and Conformational Effects :

  • The cyclopentyl group in the target compound offers moderate steric hindrance compared to the bulkier cyclohexyl in 445005-78-7 , which may restrict rotational freedom and influence binding to biological targets .
  • The benzyl group in 571923-12-1 introduces planar aromatic bulk, likely affecting solubility and crystal packing .

Computational Insights: DFT-based reactivity indices (e.g., Fukui functions, hardness) could quantify nucleophilic/electrophilic sites. For example, the cyano group in the target compound may localize electron density, altering its global hardness compared to analogs .

Synthetic and Application Considerations: The target compound’s cyanocyclopentyl moiety may complicate synthesis due to steric hindrance during amide coupling, unlike the straightforward alkylamino groups in 473445-13-5 . In drug discovery, the benzyl analog (571923-12-1) could exhibit better membrane permeability but higher metabolic liability compared to the target .

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